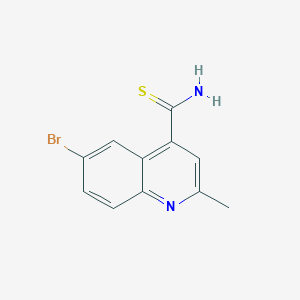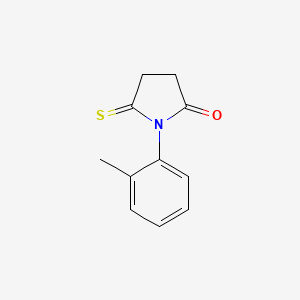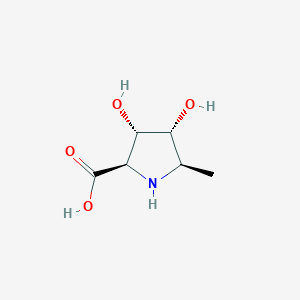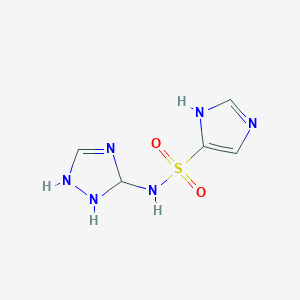
N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure combining a triazole ring and an imidazole ring, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Formation of the Imidazole Ring: The imidazole ring is usually formed via a condensation reaction between glyoxal and ammonia or primary amines.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole-imidazole compounds.
科学研究应用
N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
相似化合物的比较
Similar Compounds
- N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-carboxamide
- N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-thiol
Uniqueness
N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide and thiol analogs. The presence of the sulfonamide group enhances its potential as an antimicrobial agent and enzyme inhibitor.
属性
分子式 |
C5H8N6O2S |
|---|---|
分子量 |
216.22 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-5-sulfonamide |
InChI |
InChI=1S/C5H8N6O2S/c12-14(13,4-1-6-2-7-4)11-5-8-3-9-10-5/h1-3,5,10-11H,(H,6,7)(H,8,9) |
InChI 键 |
LFQURZOOPIVMPO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=N1)S(=O)(=O)NC2NNC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B15207649.png)
![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15207652.png)


![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)

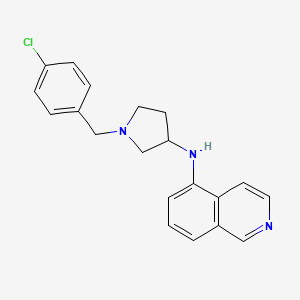

![3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207718.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)

